3-(Dimethylamino)-2-methylpropanoic acid hydrochloride 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 70794-78-4
VCID: VC8132603
InChI: InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)4-7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H
SMILES: CC(CN(C)C)C(=O)O.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride

CAS No.: 70794-78-4

Cat. No.: VC8132603

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride - 70794-78-4

Specification

CAS No. 70794-78-4
Molecular Formula C6H14ClNO2
Molecular Weight 167.63
IUPAC Name 3-(dimethylamino)-2-methylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)4-7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H
Standard InChI Key BQDUMPDKPMGFSC-UHFFFAOYSA-N
SMILES CC(CN(C)C)C(=O)O.Cl
Canonical SMILES CC(CN(C)C)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is characterized by a propanoic acid backbone substituted with a methyl group at the second carbon and a dimethylamino group at the third position. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
IUPAC Name3-(dimethylamino)-2-methylpropanoic acid; hydrochloride
SMILESCC(CN(C)C)C(=O)O.Cl
InChI KeyBQDUMPDKPMGFSC-UHFFFAOYSA-N

The compound’s stereochemistry remains unspecified in available literature, suggesting it is typically synthesized and used as a racemic mixture unless resolved for specific applications.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related analogs provide indirect insights. For instance, the ethyl(methyl)amino derivative exhibits a proton NMR peak at δ 7.22 ppm (t, 1H) for aromatic protons in a methoxyphenyl group, while the dimethylamino group resonates near δ 2.2–2.5 ppm as a singlet . High-resolution MS of the parent acid typically shows a molecular ion peak at m/z 250.4 (M⁺ + H) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via hydrochlorination of 3-(dimethylamino)-2-methylpropanoic acid, though detailed protocols are proprietary. Patent CN102838493A describes a related synthesis for tapentadol intermediates, offering parallels:

  • Resolution: Chiral resolution of racemic carboxylic acids using resolving agents like R-(+)-α-(α-naphthyl)ethylamine.

  • Halogenation: Conversion to acyl halides using thionyl chloride or phosphorus pentachloride.

  • Amidation: Reaction with dimethylamine to form dimethylamino-substituted amides.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane-mediated reduction to primary amines.

  • Demethylation: Acid or base-catalyzed cleavage of methoxy groups to phenolic derivatives.

For 3-(dimethylamino)-2-methylpropanoic acid hydrochloride, the amidation step likely involves direct reaction of the acyl chloride with dimethylamine, followed by hydrochlorination.

Process Optimization

Key challenges include minimizing racemization during resolution and ensuring high purity in the final product. The patent method achieves >99.5% enantiomeric excess (ee) using iterative resolutions and stringent pH control during extraction . Typical yields range from 17–80%, depending on the step, with halogenation and amidation being the most efficient .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It is hygroscopic, requiring storage under inert gas at 2–8°C. Stability studies indicate decomposition onset at 180°C, with the hydrochloride group contributing to thermal resilience.

Acid-Base Behavior

The compound’s pKa values are estimated as follows:

  • Carboxylic acid proton: ~2.5 (similar to propanoic acid)

  • Dimethylamino group: ~10.2 (typical for tertiary amines)

This bifunctional acidity enables zwitterionic formation at physiological pH, influencing its pharmacokinetic behavior in biological systems.

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound serves as a precursor to neurologically active agents. Structural analogs like 3-[ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride exhibit histone deacetylase (HDAC) inhibition, with IC₅₀ values <100 nM in glioblastoma cell lines. Such derivatives are explored for anticancer and neuroprotective effects.

Chiral Building Blocks

Its resolved enantiomers are valuable in asymmetric synthesis. For example, (2R,3R)-configured analogs are intermediates in tapentadol production, a μ-opioid receptor agonist . The patent CN102838493A demonstrates enantioselective reductions achieving >99.5% ee, underscoring its utility in stereochemically complex syntheses.

Comparative Analysis of Structural Analogs

AnalogBiological ActivityKey Differentiator
3-[Ethyl(methyl)amino]-2-methylpropanoic acid HClHDAC inhibition (anticancer)Ethyl substitution enhances lipophilicity
Tapentadol intermediateμ-opioid agonist (analgesic)Phenolic moiety enables receptor binding

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